molecular formula CH3Cl2O3P B079249 (Dichloromethyl)phosphonic acid CAS No. 13113-88-7

(Dichloromethyl)phosphonic acid

Cat. No.: B079249
CAS No.: 13113-88-7
M. Wt: 164.91 g/mol
InChI Key: IXTGXVWLIBNABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Dichloromethyl)phosphonic acid is an organophosphorus compound with the molecular formula CH₃Cl₂O₃P It is characterized by the presence of a dichloromethyl group attached to a phosphonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

(Dichloromethyl)phosphonic acid can be synthesized through the hydrolysis of its esters, such as dichloromethylphosphonates. The hydrolysis can be carried out under both acidic and basic conditions. For example, the hydrolysis of dichloromethylphosphonates with water in the presence of hydrochloric acid or sodium hydroxide can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of microwave-assisted alkylation of phosphonic ester-acid derivatives. This method allows for efficient and rapid synthesis under solvent-free conditions, using alkyl halides and triethylamine as reagents .

Chemical Reactions Analysis

Types of Reactions

(Dichloromethyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid or sodium hydroxide as catalysts.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Phosphonic acid and dichloromethane.

    Substitution: Substituted phosphonic acids.

Mechanism of Action

The mechanism of action of (dichloromethyl)phosphonic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can inhibit vital enzymes such as glutamine synthetase, leading to the disruption of essential metabolic processes . This inhibition is achieved through the binding of the phosphonic acid moiety to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the dichloromethyl group, which imparts distinct chemical properties and reactivity compared to other phosphonic acids and phosphinic acids. This uniqueness makes it valuable in specific applications, such as the synthesis of specialized organophosphorus compounds and the development of new therapeutic agents.

Properties

IUPAC Name

dichloromethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3Cl2O3P/c2-1(3)7(4,5)6/h1H,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTGXVWLIBNABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(P(=O)(O)O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3Cl2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156908
Record name (Dichloromethyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13113-88-7
Record name (Dichloromethyl)phosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013113887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Dichloromethyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Dichloromethyl)phosphonic acid
Reactant of Route 2
(Dichloromethyl)phosphonic acid
Reactant of Route 3
Reactant of Route 3
(Dichloromethyl)phosphonic acid
Reactant of Route 4
(Dichloromethyl)phosphonic acid
Reactant of Route 5
(Dichloromethyl)phosphonic acid
Reactant of Route 6
(Dichloromethyl)phosphonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.